molecular formula C14H19NO2 B11791889 3-(3-Methoxybenzyl)-1-methylpiperidin-4-one

3-(3-Methoxybenzyl)-1-methylpiperidin-4-one

Cat. No.: B11791889
M. Wt: 233.31 g/mol
InChI Key: PIEFIDOAHBSIJP-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzyl)-1-methylpiperidin-4-one is an organic compound that belongs to the class of piperidinones This compound is characterized by a piperidine ring substituted with a methoxybenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxybenzyl)-1-methylpiperidin-4-one typically involves the reaction of 3-methoxybenzyl chloride with 1-methylpiperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxybenzyl)-1-methylpiperidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form an alcohol.

    Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-formylbenzyl)-1-methylpiperidin-4-one or 3-(3-carboxybenzyl)-1-methylpiperidin-4-one.

    Reduction: Formation of 3-(3-methoxybenzyl)-1-methylpiperidin-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxybenzyl)-1-methylpiperidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzyl)-1-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine
  • 3-Methoxybenzyl chloride
  • 3-Methoxybenzyl alcohol

Uniqueness

3-(3-Methoxybenzyl)-1-methylpiperidin-4-one is unique due to its specific substitution pattern and the presence of both a methoxybenzyl group and a piperidinone ring

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methyl]-1-methylpiperidin-4-one

InChI

InChI=1S/C14H19NO2/c1-15-7-6-14(16)12(10-15)8-11-4-3-5-13(9-11)17-2/h3-5,9,12H,6-8,10H2,1-2H3

InChI Key

PIEFIDOAHBSIJP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)C(C1)CC2=CC(=CC=C2)OC

Origin of Product

United States

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